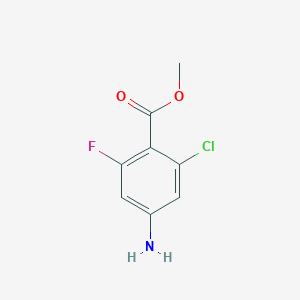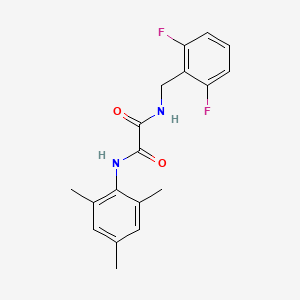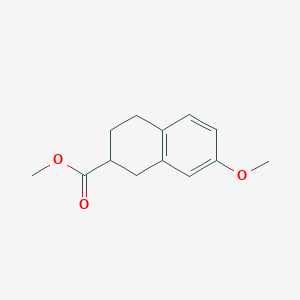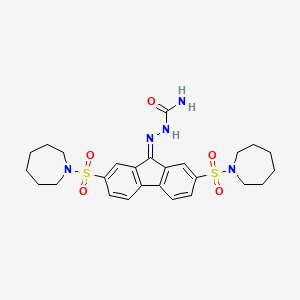
1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). CYP17A1 is involved in the biosynthesis of androgens, which are male sex hormones. TAK-700 has been studied for its potential use in the treatment of prostate cancer, which is often driven by androgens.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
Novel synthesis techniques have been developed for creating pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are crucial for pharmaceutical applications. For instance, Hassan et al. (2014) discussed the synthesis of 5-aminopyrazole derivatives through a reaction involving hydrazine hydrate, highlighting the structural characterization and potential biological activity of these compounds (Hassan, Hafez, & Osman, 2014).
Chemical Properties and Structural Analysis
Studies such as that by Kumara et al. (2018) provide comprehensive details on the chemical properties, structural analysis, and potential applications of novel pyrazole derivatives, showcasing the importance of these compounds in various scientific domains (Kumara, Kumar, Kumar, & Lokanath, 2018).
Biological Evaluation and Antiviral Activities
Anticancer and Anti-inflammatory Properties
Research has focused on the biological evaluation of pyrazolopyrimidine derivatives for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their cytotoxic and anti-inflammatory activities, demonstrating the therapeutic potential of these compounds (Rahmouni et al., 2016).
Antiviral Activities
Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This study illustrates the potential of such compounds in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Antioxidant and Antifungal Activities
Antioxidant Applications
Amer et al. (2011) explored the synthesis of new thiazoles with potential as antioxidant additives for lubricating oils, highlighting the industrial application of pyrazole derivatives (Amer, Hassan, Moawad, & Shaker, 2011).
Antifungal Activities
Du et al. (2015) reported on the antifungal activity and structure-activity relationships of novel pyrazole-4-carboxylic acid amides, demonstrating their efficacy against phytopathogenic fungi and the potential for agricultural applications (Du et al., 2015).
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10-16(11(2)21(4)20-10)17(22)19-14-8-6-5-7-13(14)15-9-23-12(3)18-15/h5-9H,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBQZKUSOUSDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2582210.png)
![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)
![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)
![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)




![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)
![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)
![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)
![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)